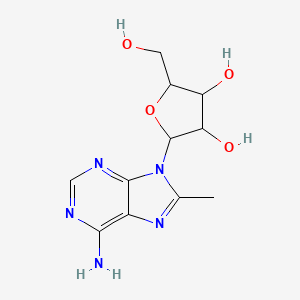
2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is added to the eighth carbon of the adenine base
準備方法
Synthetic Routes and Reaction Conditions: 8-Methyladenosine can be synthesized through a palladium-catalyzed cross-coupling reaction of a tetraalkyltin with a halogenated purine nucleoside . This method involves the use of palladium as a catalyst to facilitate the coupling reaction, resulting in the formation of 8-Methyladenosine.
Industrial Production Methods: While specific industrial production methods for 8-Methyladenosine are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.
化学反応の分析
Types of Reactions: 8-Methyladenosine undergoes various chemical reactions, including:
Methylation: The addition of a methyl group to the eighth carbon of the adenine base.
Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine base.
Substitution: The replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Methylation: Typically involves methyl donors such as methyl iodide or dimethyl sulfate in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Methylation: Results in the formation of 8-Methyladenosine.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives of 8-Methyladenosine.
Substitution: Produces substituted derivatives depending on the substituent introduced.
科学的研究の応用
8-Methyladenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the response to viral infections.
Medicine: Investigated for its potential in developing antiviral therapies and understanding antibiotic resistance mechanisms.
Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.
作用機序
The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .
類似化合物との比較
N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is added to the sixth nitrogen of adenine.
2,8-Dimethyladenosine: A compound with methyl groups added to both the second and eighth carbons of adenine.
Comparison:
N6-Methyladenosine: Primarily involved in the regulation of gene expression through epigenetic modifications. It is the most abundant methylated nucleoside in eukaryotic mRNA.
2,8-Dimethyladenosine: Exhibits unique properties due to the presence of two methyl groups, which can further influence RNA stability and function.
8-Methyladenosine is unique in its specific methylation at the eighth carbon, which imparts distinct biochemical properties and functional roles compared to other methylated adenosines .
特性
IUPAC Name |
2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYRFMTJZYXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)


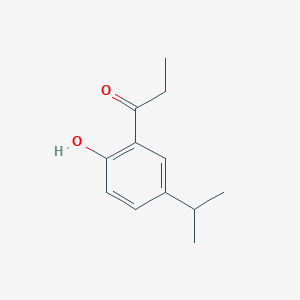
![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)
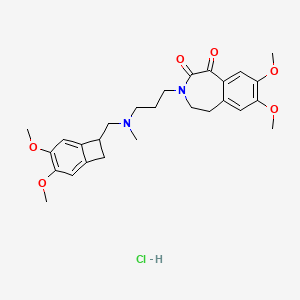
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
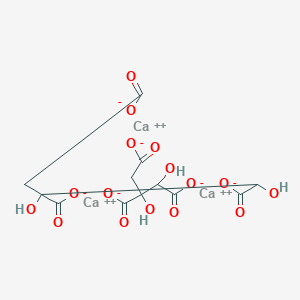
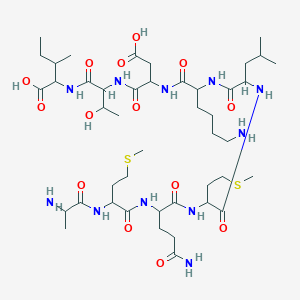


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
